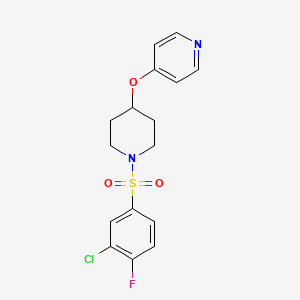

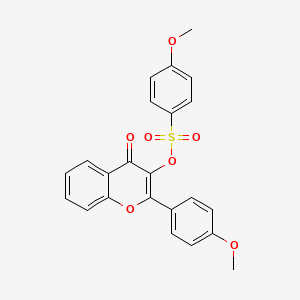

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

- Polystyrene-supported TBD Catalysts : Novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been synthesized and characterized for use in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, facilitating the syntheses of Warfarin™ and its analogues with high conversion yields. These catalytic systems are recoverable and reusable, indicating a promising approach for environmentally friendly catalysis (Alonzi et al., 2014).

Antibacterial Research

- Antibacterial Activities : The synthesis and characterization of novel derivatives of 4-hydroxy-chromen-2-one, including 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate, have shown significant antibacterial activities. The study evaluated these compounds against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating their potential as high-level bacteriostatic and bactericidal agents (Behrami & Dobroshi, 2019).

Antimalarial and Anticancer Activities

- Selective Antimalarial/Anticancer Agent : A study has shown that derivatives like 4-methoxyphenyl p-toluenesulfonate exhibit selective antimalarial and anticancer activities. This research suggests that structural modifications to sulfones and sulfonic acid esters can enhance their biological activities, offering pathways for the development of new therapeutic agents (Betts et al., 2006).

Material Science

- Luminescent Lanthanide Coordination Polymers : The reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides has led to the creation of novel luminescent lanthanide coordination polymers. These compounds exhibit interesting luminescence properties, indicating potential applications in the development of new luminescent materials (Yang et al., 2008).

Photochemistry

- Photochromic Thieno-2H-chromene Derivatives : Research into the syntheses of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes reveals the potential of these compounds in the development of materials with photochromic properties. These compounds could be useful in creating smart materials for various applications, including optical data storage and photo-switchable devices (Queiroz et al., 2000).

Propiedades

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-27-16-9-7-15(8-10-16)22-23(21(24)19-5-3-4-6-20(19)29-22)30-31(25,26)18-13-11-17(28-2)12-14-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEPLKUZXPRLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)